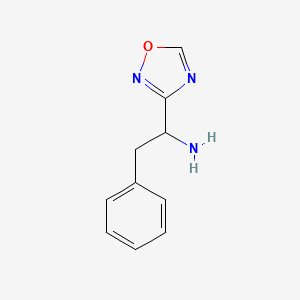
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine is a compound that features a 1,2,4-oxadiazole ring attached to a phenylethanamine moiety. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine typically involves the cyclization of O-acylamidoximes. This process can be carried out in the presence of organic bases at room temperature . The general procedure includes the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenylethanamine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring or the phenylethanamine moiety .
Applications De Recherche Scientifique
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds have a similar structure but differ in the position of the nitrogen atoms in the ring.
1,2,5-Oxadiazole derivatives: Another class of oxadiazoles with different nitrogen atom positions.
1,2,3-Oxadiazole derivatives: These compounds also belong to the oxadiazole family but have a different ring structure.
Uniqueness
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine is unique due to its specific arrangement of the oxadiazole ring and the phenylethanamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine |
InChI |
InChI=1S/C10H11N3O/c11-9(10-12-7-14-13-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6,11H2 |
Clé InChI |
KXCKMWOCYUHBRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=NOC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



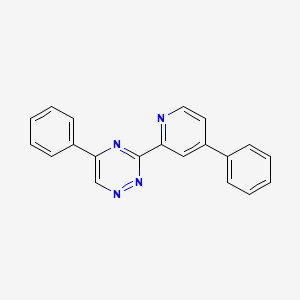
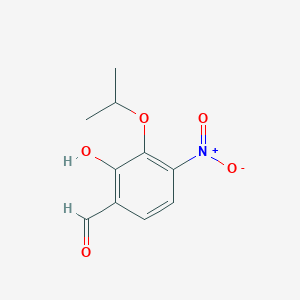
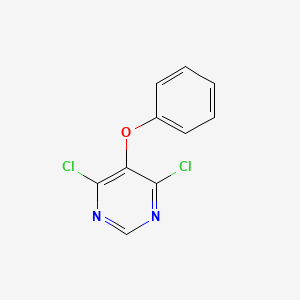
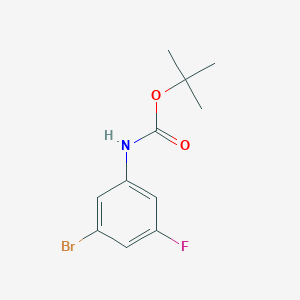

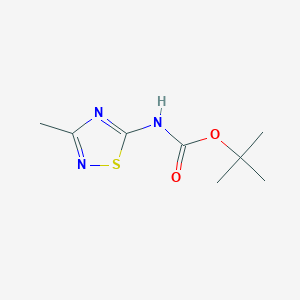
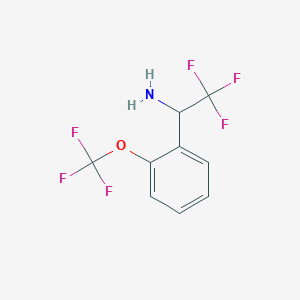

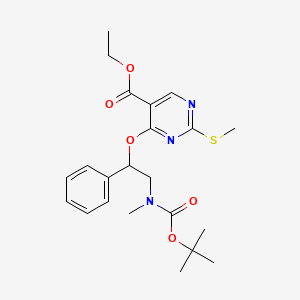
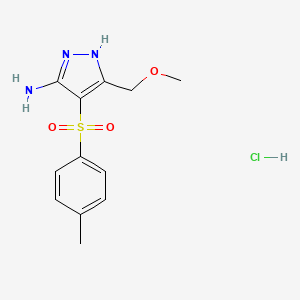
![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)


